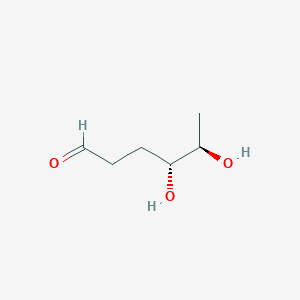
(4R,5R)-4,5-Dihydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4,5-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the fourth and fifth carbon atoms of a hexanal backbone. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dihydroxyhexanal can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of hex-2-enal using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.
Another method involves the reduction of (4R,5R)-4,5-dihydroxyhexanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This reduction process converts the carboxylic acid group into an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4R,5R)-4,5-Dihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (4R,5R)-4,5-dihydroxyhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to (4R,5R)-4,5-dihydroxyhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.
Major Products
Oxidation: (4R,5R)-4,5-dihydroxyhexanoic acid.
Reduction: (4R,5R)-4,5-dihydroxyhexanol.
Substitution: Various ethers and esters depending on the substituent used.
科学的研究の応用
(4R,5R)-4,5-Dihydroxyhexanal has several scientific research applications across different fields:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
作用機序
The mechanism of action of (4R,5R)-4,5-Dihydroxyhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionality allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
(4R,5R)-4,5-Dihydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(4R,5R)-4,5-Dihydroxyhexanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
(4S,5S)-4,5-Dihydroxyhexanal: Enantiomer of (4R,5R)-4,5-Dihydroxyhexanal with opposite stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research. The compound’s interactions with enzymes and metabolic pathways further highlight its significance in biological studies.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(4R,5R)-4,5-dihydroxyhexanal |
InChI |
InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m1/s1 |
InChIキー |
XXIHHRIZGBRENI-PHDIDXHHSA-N |
異性体SMILES |
C[C@H]([C@@H](CCC=O)O)O |
正規SMILES |
CC(C(CCC=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


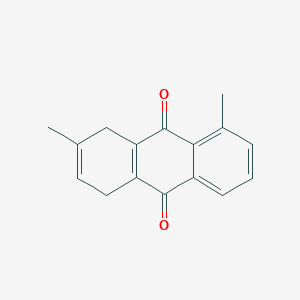
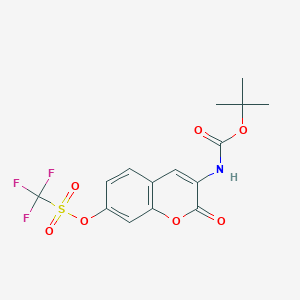
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
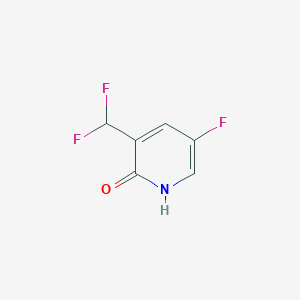
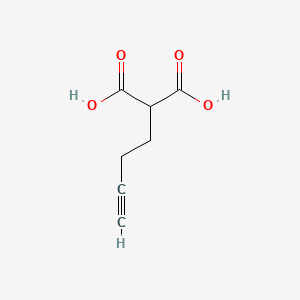
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
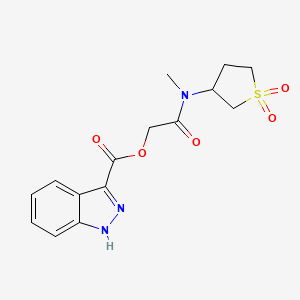
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
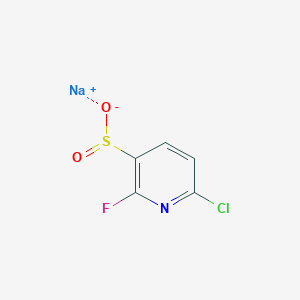
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
